3,5-Dimethylpyridine-2-sulfonyl fluoride
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Overview
Description
3,5-Dimethylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 5 positions, and a sulfonyl fluoride group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyridine-2-sulfonyl fluoride typically involves the sulfonylation of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
it is likely that similar sulfonylation reactions are scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and reduction:
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylpyridine-2-sulfonyl fluoride has several applications in scientific research:
Organic synthesis:
Medicinal chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical biology: It is used in the study of enzyme mechanisms, particularly those involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by modifying key amino acid residues, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-sulfonyl fluoride: Lacks the methyl groups at the 3 and 5 positions, making it less sterically hindered.
3,5-Dimethylpyridine-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group, leading to different reactivity and applications.
Uniqueness
3,5-Dimethylpyridine-2-sulfonyl fluoride is unique due to the presence of both methyl groups and the sulfonyl fluoride group, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3,5-dimethylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZXQRZREQWHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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